3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one
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Overview
Description
3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of a chlorobenzyl group attached to a pyranone ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been shown to affect a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as 4-chlorobenzyl chloride, have been described as highly volatile and readily sublimable at normal temperatures . These properties could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have similar effects at the molecular and cellular levels.
Action Environment
The stability and efficacy of similar compounds, such as 4-chlorobenzyl chloride, may be influenced by factors such as temperature, as it is described as highly volatile and readily sublimable at normal temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-4H-pyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzyl chloride
- 2-methyl-4H-pyran-4-one
- Benzyl chloride
Uniqueness
3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one is unique due to the combination of the chlorobenzyl group and the pyranone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-methylpyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9-12(13(15)6-7-16-9)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQVCLCAYYEXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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